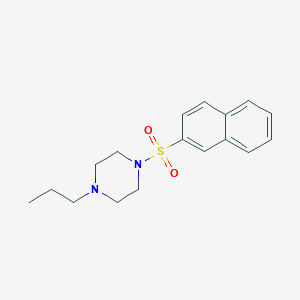
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as Dihydro-PPB and is a member of the benzamide family of compounds. The purpose of
Mecanismo De Acción
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, lipid metabolism, and protein folding. Binding of Dihydro-PPB to this receptor has been found to modulate these processes and lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can modulate calcium signaling and protein folding, while in vivo studies have shown that it can improve cognitive function and reduce the symptoms of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise modulation of this receptor's activity. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide. One direction is to further study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a tool for studying the sigma-1 receptor and its role in neuronal excitability and neurotransmitter release. Additionally, further research is needed to optimize the synthesis method and improve the stability of this compound for use in long-term studies.
In conclusion, this compound is a promising compound that has been studied for its potential use in scientific research. Its high affinity for the sigma-1 receptor and its potential as a therapeutic agent for neurological disorders make it an important compound for further study. However, its limitations in terms of stability and half-life must be considered when designing experiments.
Métodos De Síntesis
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with 4-(chloromethyl)-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to form the final product. This method has been optimized to yield the compound with high purity and yield.
Aplicaciones Científicas De Investigación
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and neuronal excitability. It has also been found to have potential as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(24-21-6-3-12-23-14-21)19-9-7-17(8-10-19)15-25-13-11-18-4-1-2-5-20(18)16-25/h1-10,12,14H,11,13,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVULDOSZJYLBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
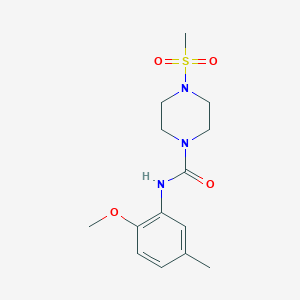
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
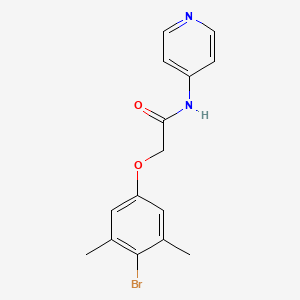
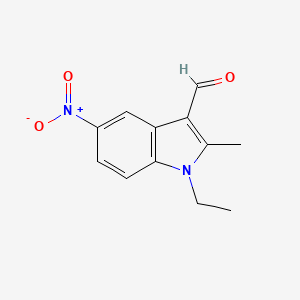
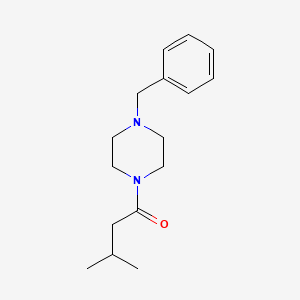
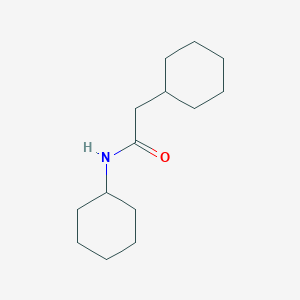

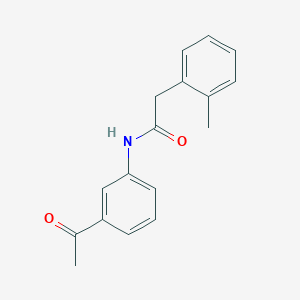
![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
